molecular formula C14H16N2S B14200321 2,2'-Sulfanediylbis(4-ethylpyridine) CAS No. 923279-85-0

2,2'-Sulfanediylbis(4-ethylpyridine)

Cat. No.: B14200321
CAS No.: 923279-85-0
M. Wt: 244.36 g/mol
InChI Key: PSSGEJCDVSDCIT-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis(4-ethylpyridine) is an organic compound characterized by the presence of two pyridine rings connected by a sulfur atom

Preparation Methods

The synthesis of 2,2’-Sulfanediylbis(4-ethylpyridine) typically involves the reaction of 4-ethylpyridine with sulfur-containing reagents. One common method is the use of a coupling reaction where 4-ethylpyridine is reacted with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2’-Sulfanediylbis(4-ethylpyridine) undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced. Reagents like bromine or alkyl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols.

Scientific Research Applications

2,2’-Sulfanediylbis(4-ethylpyridine) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress, as the compound can act as an antioxidant.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis(4-ethylpyridine) involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form bonds with metal ions, which is crucial in its role as a ligand in coordination chemistry. Additionally, the pyridine rings can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

2,2’-Sulfanediylbis(4-ethylpyridine) can be compared with other sulfur-containing pyridine derivatives, such as:

    2,2’-Sulfanediylbis(4-methylpyridine): Similar in structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and applications.

    2,2’-Sulfanediylbis(4-phenylpyridine):

    2,2’-Sulfanediylbis(4-chloropyridine): The presence of a chlorine atom introduces different reactivity patterns, particularly in substitution reactions.

Properties

CAS No.

923279-85-0

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

4-ethyl-2-(4-ethylpyridin-2-yl)sulfanylpyridine

InChI

InChI=1S/C14H16N2S/c1-3-11-5-7-15-13(9-11)17-14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3

InChI Key

PSSGEJCDVSDCIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)SC2=NC=CC(=C2)CC

Origin of Product

United States

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